9-(2,4-dimethoxyphenyl)-3-(4-fluorobenzyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
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Overview
Description
9-(2,4-dimethoxyphenyl)-3-(4-fluorobenzyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
The synthesis of 9-(2,4-dimethoxyphenyl)-3-(4-fluorobenzyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione involves several steps, including the formation of the pyrimido[2,1-f]purine core and the subsequent attachment of the 2,4-dimethoxyphenyl and 4-fluorobenzyl groups. The reaction conditions typically involve the use of strong bases, such as sodium hydride, and organic solvents like dimethylformamide (DMF). Industrial production methods may involve optimization of these reaction conditions to improve yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The fluorine atom on the benzyl group can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
9-(2,4-dimethoxyphenyl)-3-(4-fluorobenzyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used as a probe to study biological processes involving purine derivatives.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the purine core suggests that it may interact with nucleotide-binding proteins, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds include other purine derivatives with different substituents on the core structure. For example:
6-Chloro-9-(4-fluorobenzyl)-9H-purine: Similar structure but with a chlorine atom instead of the 2,4-dimethoxyphenyl group.
9-(4-fluorobenzyl)-9H-purine: Lacks the 2,4-dimethoxyphenyl and 1-methyl groups.
The uniqueness of 9-(2,4-dimethoxyphenyl)-3-(4-fluorobenzyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione lies in its combination of functional groups, which confer specific chemical and biological properties not found in other similar compounds.
Properties
IUPAC Name |
9-(2,4-dimethoxyphenyl)-3-[(4-fluorophenyl)methyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24FN5O4/c1-27-21-20(22(31)30(24(27)32)14-15-5-7-16(25)8-6-15)29-12-4-11-28(23(29)26-21)18-10-9-17(33-2)13-19(18)34-3/h5-10,13H,4,11-12,14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGJXSNJVOZESAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)CC3=CC=C(C=C3)F)N4CCCN(C4=N2)C5=C(C=C(C=C5)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24FN5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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